2,2-Bis(hydroxymethyl)butyl laurate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

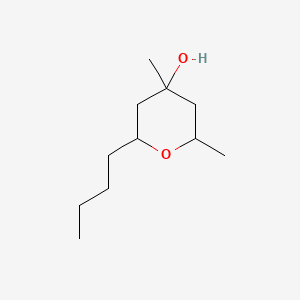

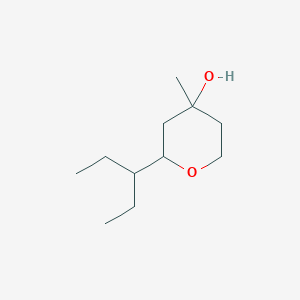

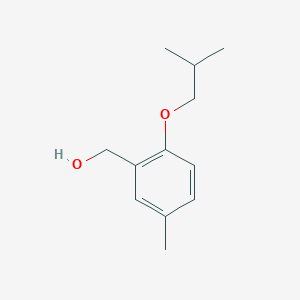

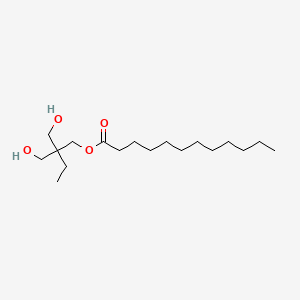

ラウリン酸2,2-ビス(ヒドロキシメチル)ブチルは、分子式C18H36O4の有機化合物です。これは、ラウリン酸と2,2-ビス(ヒドロキシメチル)ブタノールから誘導されたエステルです。この化合物は、その独特の化学的特性により、さまざまな産業分野や科学分野で用途があることで知られています。

2. 製法

合成経路と反応条件

ラウリン酸2,2-ビス(ヒドロキシメチル)ブチルは、ラウリン酸と2,2-ビス(ヒドロキシメチル)ブタノールとのエステル化反応によって合成できます。この反応は通常、硫酸またはp-トルエンスルホン酸などの酸触媒を使用します。反応は、反応物を目的のエステル生成物に完全に変換することを保証するために、還流条件下で行われます。

工業的生産方法

工業的には、ラウリン酸2,2-ビス(ヒドロキシメチル)ブチルの製造は、大規模なエステル化プロセスで行われます。反応物は反応器に混合され、酸触媒によって触媒されます。混合物は還流温度に加熱され、反応中に生成された水は、反応を完了させるために継続的に除去されます。次に、生成物は蒸留またはその他の分離技術によって精製されて、純粋なエステルが得られます。

準備方法

Synthetic Routes and Reaction Conditions

2,2-Bis(hydroxymethyl)butyl laurate can be synthesized through the esterification reaction between lauric acid and 2,2-bis(hydroxymethyl)butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the reflux temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain the pure ester.

化学反応の分析

反応の種類

ラウリン酸2,2-ビス(ヒドロキシメチル)ブチルは、次のようなさまざまな化学反応を起こします。

加水分解: エステル結合は、酸または塩基の存在下で加水分解されて、ラウリン酸と2,2-ビス(ヒドロキシメチル)ブタノールが生成されます。

エステル交換: この反応は、エステル基を別のアルコールと交換し、新しいエステルとアルコールを生成します。

酸化: 化合物中のヒドロキシル基は、対応するカルボニル化合物を形成するように酸化できます。

一般的な試薬と条件

加水分解: 酸性または塩基性条件、水。

エステル交換: アルコール、酸または塩基触媒。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。

生成される主な生成物

加水分解: ラウリン酸と2,2-ビス(ヒドロキシメチル)ブタノール。

エステル交換: 新しいエステルとアルコール。

酸化: カルボニル化合物。

4. 科学研究における用途

ラウリン酸2,2-ビス(ヒドロキシメチル)ブチルは、科学研究でいくつかの用途があります。

高分子化学: ポリエステルやポリウレタンの合成におけるモノマーとして使用されます。

生分解性材料: この化合物は、生分解性プラスチックや材料の開発に使用されます。

化粧品およびパーソナルケア: さまざまな化粧品配合剤の柔軟剤やコンディショニング剤として使用されます。

医薬品: この化合物は、薬物送達システムにおける潜在的な用途や、医薬品配合剤の成分として調査されています。

科学的研究の応用

2,2-Bis(hydroxymethyl)butyl laurate has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes.

Biodegradable Materials: The compound is utilized in the development of biodegradable plastics and materials.

Cosmetics and Personal Care: It is used as an emollient and conditioning agent in various cosmetic formulations.

Pharmaceuticals: The compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

作用機序

ラウリン酸2,2-ビス(ヒドロキシメチル)ブチルの作用機序は、その用途によって異なります。高分子化学では、エステル化と重合反応によってポリマーを形成するための構成要素として機能します。化粧品では、皮膚に保護層を形成し、水分損失を減らし、滑らかな質感を与えることで、柔軟剤として機能します。

6. 類似の化合物との比較

類似の化合物

ラウリン酸2,2-ビス(ヒドロキシメチル)プロピル: ブチル基ではなくプロピル基を持つ類似の構造。

トリメチロールプロパンモノラウレート: 3つのヒドロキシル基を含み、同様の用途で使用されます。

独自性

ラウリン酸2,2-ビス(ヒドロキシメチル)ブチルは、独特の物理的および化学的特性を提供する特定の分子構造により、ユニークです。生分解性ポリマーを形成する能力と、さまざまな産業における用途は、科学研究と産業において貴重な化合物です。

類似化合物との比較

Similar Compounds

2,2-Bis(hydroxymethyl)propyl laurate: Similar structure but with a propyl group instead of a butyl group.

Trimethylolpropane monolaurate: Contains three hydroxyl groups and is used in similar applications.

Uniqueness

2,2-Bis(hydroxymethyl)butyl laurate is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its ability to form biodegradable polymers and its use in various industrial applications make it a valuable compound in scientific research and industry.

特性

CAS番号 |

64131-20-0 |

|---|---|

分子式 |

C18H36O4 |

分子量 |

316.5 g/mol |

IUPAC名 |

2,2-bis(hydroxymethyl)butyl dodecanoate |

InChI |

InChI=1S/C18H36O4/c1-3-5-6-7-8-9-10-11-12-13-17(21)22-16-18(4-2,14-19)15-20/h19-20H,3-16H2,1-2H3 |

InChIキー |

IULPAYQOTQCFSH-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC(=O)OCC(CC)(CO)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。